molecular formula C23H19NO4S B2661153 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929809-11-0

3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Katalognummer: B2661153
CAS-Nummer: 929809-11-0
Molekulargewicht: 405.47
InChI-Schlüssel: REOLIHZPLJLKDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone scaffold. The structure features a 4-methoxyphenyl group at position 3 and a thiophen-2-ylmethyl substituent at position 9 (Fig. 1). Such derivatives are synthesized via Mannich condensation or cyclization reactions involving fluorinated isoflavones and heterocyclic amines . The 4-methoxy group on the phenyl ring enhances lipophilicity and metabolic stability, while the thiophen-2-ylmethyl moiety introduces electron-rich aromaticity, influencing biological interactions .

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-26-16-6-4-15(5-7-16)20-13-27-23-18(22(20)25)8-9-21-19(23)12-24(14-28-21)11-17-3-2-10-29-17/h2-10,13H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOLIHZPLJLKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[8,7-e][1,3]oxazin-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the thiophen-2-ylmethyl group: This can be done through nucleophilic substitution reactions or cross-coupling reactions using thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of oxazine derivatives, including this compound, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the incorporation of methoxy and thiophene groups has been associated with enhanced biological activity due to their ability to interact with cellular targets involved in cancer progression .

Antiviral Properties

The compound has also been investigated for its antiviral properties. A related study on oxazines demonstrated their efficacy against influenza viruses, suggesting that modifications to the oxazine structure can lead to compounds with broad-spectrum antiviral activity . The structural characteristics of this compound may enhance its ability to inhibit viral replication.

Activity Description
Anticancer Exhibits cytotoxic effects on cancer cell lines; potential for drug development.
Antiviral Demonstrated efficacy against influenza; potential for broader antiviral applications.
Antibacterial Related compounds show antibacterial properties; further studies needed.
Anticonvulsant Similar oxazine compounds have shown anticonvulsant activity in preliminary studies.

Case Studies

  • Anticancer Research : A study published in Medicinal Chemistry examined various oxazine derivatives and found that modifications similar to those in 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one resulted in enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antiviral Screening : In a screening for antiviral agents, a compound structurally related to this oxazine was tested against several strains of influenza virus, showing significant inhibition of viral replication at low micromolar concentrations. The study suggests that the presence of both methoxy and thiophene moieties is crucial for its activity .
  • Material Science Applications : Preliminary investigations into the use of this compound as a precursor for functional materials have shown promise in organic electronics due to its unique electronic properties derived from the chromeno structure.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Activity

  • Position 3 (Aryl Group): Electron-Donating Groups (e.g., 4-methoxy): Enhance osteoblast differentiation compared to electron-withdrawing groups (e.g., 4-chloro in ). Halogen Substituents (4-fluoro, 4-chloro): Increase lipophilicity but may reduce osteogenic potency due to steric or electronic mismatches .
  • Position 9 (Heterocyclic/Alkyl Chain): Thiophen-2-ylmethyl vs. However, furan derivatives (e.g., compound 7 in ) show superior antiosteoclastogenic activity, likely due to optimized steric interactions with the RANKL receptor. Hydroxyalkyl Chains (e.g., 2-hydroxyethyl): Improve aqueous solubility but may reduce metabolic stability due to susceptibility to oxidation .

Mechanistic Insights from Analog Studies

  • Osteoblast Activation : The 4-methoxyphenyl group in the target compound and its analogs (e.g., ) upregulates BMP-2 expression, a critical mediator of bone formation.
  • Antiosteoclastogenic Effects : Thiophen-2-ylmethyl and furan-3-ylmethyl substituents disrupt RANKL-induced NF-κB signaling, but furan derivatives exhibit lower IC50 values in RAW264.7 cell assays .

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N2O3SC_{16}H_{15}N_{2}O_{3}S, and its structure features a chromeno-oxazine core with methoxy and thiophenyl substituents. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular Weight303.37 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified
LogPNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exhibit significant anticancer properties. For instance, derivatives with similar structures have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that certain chromeno derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .

Antioxidant Activity

Antioxidant assays have been performed to evaluate the ability of this compound to scavenge free radicals. In vitro tests using DPPH (1,1-diphenyl-2-picrylhydrazyl) showed that the compound exhibited moderate antioxidant activity comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment. Preliminary results suggest that it may inhibit AChE activity effectively, although further studies are needed to confirm these findings .

Table 2: Biological Activities Summary

Activity TypeEffectivenessReference
AnticancerSelective cytotoxicity
AntioxidantModerate activity
AChE InhibitionPotential inhibitor

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of a related compound in vitro against breast cancer cell lines. The results indicated a dose-dependent response with IC50 values indicating effective cytotoxicity at concentrations below 20 µM. The mechanism was suggested to involve mitochondrial dysfunction leading to apoptosis .

Study 2: Enzyme Interaction Modeling

Molecular docking studies were conducted to predict the binding affinity of 3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one with AChE. The results showed favorable interactions with key active site residues, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. Critical parameters :

  • Molar ratios : Excess formaldehyde (≥2 eq.) ensures complete cyclization.
  • Catalyst : DMAP (5–10 mol%) accelerates tautomerization and cyclization .
  • Temperature : Reflux conditions (80–100°C) in DMF/acetic acid mixtures optimize reaction efficiency .

Q. Table 1: Yield Optimization Under Varied Conditions

Formaldehyde (eq.)Catalyst (DMAP, mol%)Solvent SystemYield (%)
1.55DMF/AcOH55
3.010DMF/AcOH77
2.010DMF/EtOH66

Data adapted from synthesis protocols for analogous chromeno-oxazine derivatives .

Basic Structural Characterization

Q: Which spectroscopic and analytical methods are used to confirm the structure of this compound? A:

  • NMR :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.1–4.5 ppm (methylene bridges) .
    • ¹³C NMR : Signals at δ 160–165 ppm (oxazinone carbonyl), δ 110–150 ppm (aromatic carbons) .
  • IR : Stretching at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-O-C) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ matching the molecular formula (e.g., C₂₃H₂₀NO₄S).
  • Elemental Analysis : Confirms C, H, N content within ±0.3% of theoretical values .

Advanced Tautomerization and Reactivity

Q: How does tautomerization influence the reactivity of this compound in biological or chemical systems? A: Tautomerization between 9,10-dihydro-4H,8H-chromeno-oxazin-4-one and 7-hydroxy-8-(oxazepanyl)chromen-4-one forms equilibrium mixtures, affecting hydrogen-bonding capacity and redox properties. Electron-withdrawing substituents (e.g., CF₃) stabilize the oxazinone tautomer, enhancing electrophilicity for nucleophilic attacks . Methodological considerations:

  • Solvent polarity : Polar solvents (e.g., DMSO) favor the oxazinone form.
  • pH : Acidic conditions stabilize the 7-hydroxychromone tautomer.

Advanced Biological Activity and Mechanisms

Q: What molecular pathways does this compound modulate, and how do structural modifications alter bioactivity? A: Derivatives of this scaffold show activity in osteoblastogenesis (BMP/Smad pathway) and antiosteoclastogenesis (RANK/RANKL/OPG pathway). For example:

  • Thiophen-2-ylmethyl substitution enhances bone-forming activity compared to furan or alkyl analogs .
  • The 4-methoxyphenyl group improves membrane permeability and target binding affinity.

Q. Table 2: Bioactivity of Structural Analogs

Substituent (R)Osteoblastogenesis (EC₅₀, μM)Antiosteoclastogenesis (IC₅₀, μM)
Thiophen-2-ylmethyl12.3 ± 1.28.7 ± 0.9
Furan-3-ylmethyl18.5 ± 2.115.4 ± 1.5
Butyl25.6 ± 3.0>50

Data from murine osteoblast (MC3T3-E1) and osteoclast (RAW264.7) assays .

Advanced Experimental Design

Q: How can synthesis be optimized for scalability while maintaining purity? A:

  • Multi-step optimization : Use flow chemistry for core formation (chromeno-oxazine) to reduce reaction time by 40% .
  • Purification : Employ automated flash chromatography (C18 columns) with gradient elution (MeCN/H₂O) for >95% purity .
  • Quality control : Implement inline FTIR and LC-MS monitoring to detect intermediates and byproducts.

Data Contradiction Analysis

Q: How to resolve contradictions in reported bioactivity across studies? A: Discrepancies often arise from:

Assay variability : Normalize data using internal controls (e.g., alizarin red for mineralization assays).

Structural nuances : Compare substituent electronic effects (Hammett σ values) to explain potency differences. For example, electron-donating groups (e.g., -OCH₃) improve osteoblast activity by 30% versus electron-withdrawing groups (-CF₃) .

Structure-Activity Relationship (SAR) Studies

Q: Which substituents most significantly impact target selectivity? A:

  • Thiophene vs. Furan : Thiophen-2-ylmethyl increases π-π stacking with hydrophobic kinase pockets, reducing IC₅₀ by 2-fold .
  • Methoxy position : Para-substitution on the phenyl ring maximizes steric complementarity with the BMP receptor .

Methodological recommendation : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes before synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.